molecular formula C14H19N3 B5525670 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone

2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone

Cat. No.: B5525670
M. Wt: 229.32 g/mol
InChI Key: WEDZEZCVYZZPRL-UHFFFAOYSA-N
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Description

2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone, also known as SCHH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. SCHH is a derivative of isoquinoline and has a spirocyclic structure, which makes it a unique compound with distinct properties.

Scientific Research Applications

Synthesis and Structural Properties

  • Green Synthesis Protocols

    Miklós and Fülöp (2016) developed an environmentally benign condensation method for the synthesis of benzoylhydrazones, which led to the formation of 3′-aminospiro-quinazolinones and spiroquinazoline-hydrazones. This process illustrates the potential of 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone in green chemistry applications due to its synthesis in aqueous medium and isolation by simple filtration (Miklós & Fülöp, 2016).

  • Crystal Structure Analysis

    The research by Soriano-garcia et al. (2000) on the crystal structure of a related spiro compound highlights the importance of these compounds in structural chemistry. Their work provides valuable insights into the molecular structure, bond lengths, angles, and conformation of these compounds, which is crucial for understanding their chemical properties and potential applications (Soriano-garcia et al., 2000).

Biological and Pharmacological Potential

  • Anti-Cholinesterase Activity

    The work by Shirai, Yashiro, and Sato (1969) on synthesizing spiro compounds related to galanthamine, a known anti-cholinesterase, suggests potential biological activity of these compounds. This is significant for research into Alzheimer's disease and other neurodegenerative disorders where cholinesterase inhibitors are therapeutic targets (Shirai, Yashiro, & Sato, 1969).

  • Anti-Monoamine Oxidase and Antitumor Activity

    Markosyan et al. (2015) synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one and found several compounds exhibiting high anti-monoamine oxidase and antitumor activity. This indicates the potential of spiro compounds in developing new treatments for psychiatric disorders and cancer (Markosyan et al., 2015).

Chemistry and Catalysis

  • Catalytic Activity in Organic Synthesis

    Zeng et al. (2009) demonstrated the use of a stable spirocyclic (alkyl)(amino)carbene in gold(I) catalyzed hydroamination, expanding the scope of synthesizing nitrogen-containing heterocycles. This research underscores the role of spiro compounds in catalysis and organic synthesis (Zeng et al., 2009).

  • Rh(III)-Catalyzed C-H Activation

    Cui, Zhang, and Wu (2013) reported a Rh(III)-catalyzed C–H activation/cycloaddition process using methylenecyclopropanes to synthesize spiro dihydroisoquinolinones. This highlights the utility of spiro compounds in innovative catalytic processes for synthesizing biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Properties

IUPAC Name

spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-17-13-12-7-3-2-6-11(12)10-14(16-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDZEZCVYZZPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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